molecular formula C18H15N5O2S B6538523 1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea CAS No. 1060264-93-8

1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B6538523
CAS No.: 1060264-93-8
M. Wt: 365.4 g/mol
InChI Key: FDKQUBQFSBVRFT-UHFFFAOYSA-N
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Description

1-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a 6-methoxyimidazo[1,2-b]pyridazine core linked to a phenyl group and a thiophen-2-yl urea moiety. The methoxy group at the 6-position of the imidazopyridazine ring may enhance solubility and bioavailability, while the thiophene-urea moiety could contribute to hydrogen bonding interactions critical for target binding .

Properties

IUPAC Name

1-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-16-9-8-15-20-14(11-23(15)22-16)12-4-6-13(7-5-12)19-18(24)21-17-3-2-10-26-17/h2-11H,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKQUBQFSBVRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and synthesis methods.

Chemical Structure

The compound features a unique combination of functional groups, including:

  • Imidazo[1,2-b]pyridazine moiety
  • Thiophenyl group
  • Urea linkage

This structural diversity contributes to its biological properties, making it a candidate for various therapeutic applications.

Antiproliferative Effects

Research has demonstrated that derivatives of compounds containing the imidazo[1,2-b]pyridazine structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines with IC50 values in the low micromolar range.

Compound Cell Line IC50 (µM) Reference
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
This compoundHCT1163.90 ± 0.33

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the imidazo[1,2-b]pyridazine core binds to active sites on proteins, modulating their activity and leading to altered biochemical pathways. This modulation can result in apoptosis or cell cycle arrest in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Methoxylation : Introduction of the methoxy group at the 6-position of the imidazo ring can be performed using methanol and a catalyst.
  • Coupling Reaction : Finally, the thiophenyl group is introduced through coupling reactions with suitable halogenated compounds.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • A study reported on a series of urea derivatives that demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the potential for developing new anticancer agents based on this chemical framework .
  • Another investigation focused on the interaction between these compounds and BRAF protein targets, suggesting their use as potential inhibitors in targeted cancer therapies .

Comparison with Similar Compounds

1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea ()

  • Structural Differences : Replaces the 6-methoxyimidazopyridazine-phenyl group with a benzamido-phenyl substituent.
  • The shared thiophene-urea moiety suggests a conserved mechanism of action involving urea-mediated hydrogen bonding .

Triazine-Based Urea/Thiourea Derivatives ()

  • Structural Differences : Features a triazine core instead of imidazopyridazine, with coupled urea/thiourea groups.
  • Synthesis : Utilizes a three-component coupling of triazole, urea, and thiourea under varying temperatures.
  • Biological Relevance : Emphasizes the role of biodynamic heterocycles in enhancing activity, though specific data for the target compound’s triazine analogs are unavailable .

Imidazo[1,2-b]pyridazine Derivatives

Pan-Pim Kinase Inhibitors ()

  • Examples : YPC-21440, YPC-21813, and others with imidazopyridazine cores linked to thiazolidinedione or piperazine groups.
  • Structural Differences : Replace the urea-thiophene moiety with thiazolidinedione or fluorophenyl-piperazine substituents.
  • Biological Activity: Optimized for Pan-Pim kinase inhibition, with modifications (e.g., fluorophenyl, alkyl-piperazine) improving potency and pharmacokinetics. The target compound’s urea group may favor alternative targets, such as retinol-binding proteins or other enzymes .

(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(piperidinyl)methanone ()

  • Structural Differences: Lacks the urea-thiophene group; instead, features a piperidinyl-methanone substituent.
  • Applications: Demonstrates the imidazopyridazine scaffold’s versatility in drug design, though its biological target (likely retinol-binding protein) differs from urea-based analogs .

Comparative Analysis of Key Properties

Property Target Compound 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea Pan-Pim Kinase Inhibitors (YPC-21440)
Core Structure Imidazo[1,2-b]pyridazine Benzamido-phenyl Imidazo[1,2-b]pyridazine + thiazolidinedione
Key Substituents 6-Methoxy, thiophen-2-yl urea Benzamido, thiophen-2-yl urea Fluorophenyl, alkyl-piperazine
Synthetic Route Likely involves imidazopyridazine coupling (inferred) Coupling of benzamido-phenyl isocyanate Multi-step synthesis with piperazine integration
Biological Target Undetermined (potentially kinases or enzymes) Broad-spectrum anticancer activity Pan-Pim kinases
Bioactivity Data Not reported in evidence Moderate activity in cancer cell lines High kinase inhibition (IC₅₀ ~nM range)

Research Implications and Gaps

  • Structural Advantages : The target compound’s 6-methoxyimidazopyridazine group may improve metabolic stability compared to benzamido derivatives, while the urea-thiophene moiety could enable dual hydrogen bonding and π-π stacking interactions.
  • Unanswered Questions: Limited data exist on its specific biological targets, potency, or selectivity. Comparative studies with ’s kinase inhibitors could clarify its mechanism.
  • Synthesis Challenges : The imidazopyridazine core’s preparation (e.g., via methods in ) may require specialized reagents, contrasting with simpler urea couplings in .

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